

Application Note: High-Performance Liquid Chromatography for the Analysis of Nicospan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin is a combination drug product containing Niacin (Nicotinic Acid) and Laropiprant. Niacin is a well-established lipid-lowering agent, effective in reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. [1] Laropiprant is a selective prostaglandin D2 receptor 1 (DP1) antagonist designed to reduce the flushing side effect commonly associated with niacin administration. [2][3] The accurate and precise quantification of both active pharmaceutical ingredients (APIs) in Nicospan is critical for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique widely used for the separation, identification, and quantification of components in a mixture. [4] This application note provides a detailed protocol for the simultaneous determination of Niacin and Laropiprant in Nicospan tablets using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. The separation of Niacin and Laropiprant is achieved based on their differential partitioning between the stationary and mobile phases. The compounds are detected by a UV detector at a wavelength where both analytes exhibit significant absorbance. The concentration of each analyte is determined by comparing its peak area to that of a reference standard.



Experimental Protocol Instrumentation and Chromatographic Conditions

A validated HPLC method for the simultaneous analysis of Niacin and another active ingredient provides a strong basis for the development of a method for **Nicospan**. The following conditions are adapted from established methods for Niacin in combination dosage forms.[5][6]

Parameter	Specification	
HPLC System	Quaternary HPLC system with a UV detector	
Column	C18 column (250 mm x 4.6 mm, 5 µm particle size)	
Mobile Phase	Acetonitrile and 50mM Potassium Dihydrogen Phosphate Buffer (pH 4.5, adjusted with phosphoric acid) in a ratio of 68:32 (v/v)[6]	
Flow Rate	1.0 mL/min	
Detection Wavelength	242 nm	
Injection Volume	20 μL	
Column Temperature	Ambient	
Run Time	10 minutes	

Reagents and Materials

- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Water (HPLC grade)
- Niacin Reference Standard
- Laropiprant Reference Standard



Nicospan Tablets

Preparation of Solutions

Mobile Phase:

- Prepare a 50mM Potassium Dihydrogen Phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.
- Adjust the pH of the buffer to 4.5 using orthophosphoric acid.
- Mix the buffer and acetonitrile in a ratio of 32:68 (v/v).
- Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution:

- Accurately weigh and dissolve an appropriate amount of Niacin and Laropiprant reference standards in the mobile phase to prepare a stock solution.
- Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a final concentration within the expected linear range.

Sample Solution:

- Weigh and finely powder a representative number of Nicospan tablets.
- Accurately weigh a portion of the powdered tablets equivalent to a single dose and transfer it to a volumetric flask.
- Add a suitable volume of mobile phase and sonicate for 15-20 minutes to dissolve the active ingredients.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.

Data Presentation



The following tables summarize the expected quantitative data from the method validation, based on typical performance characteristics of similar HPLC methods.[5][6]

Table 1: System Suitability Parameters

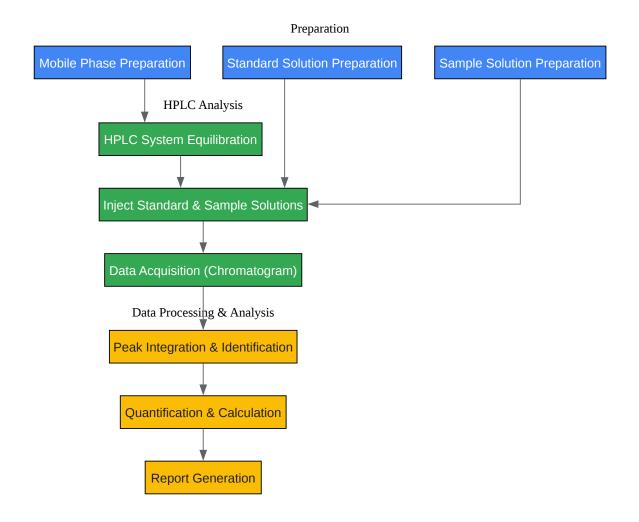
Parameter	Acceptance Criteria	
Tailing Factor (T)	≤ 2.0	
Theoretical Plates (N)	> 2000	
Resolution (Rs)	> 2.0	
% RSD of Peak Areas	≤ 2.0%	

Table 2: Method Validation Parameters

Parameter	Niacin	Laropiprant
Linearity Range (μg/mL)	20-100[6]	(To be determined)
Correlation Coefficient (r²)	≥ 0.999	≥ 0.999
LOD (μg/mL)	(To be determined)	(To be determined)
LOQ (μg/mL)	(To be determined)	(To be determined)
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Precision (% RSD)	≤ 2.0%	≤ 2.0%

Experimental Workflow





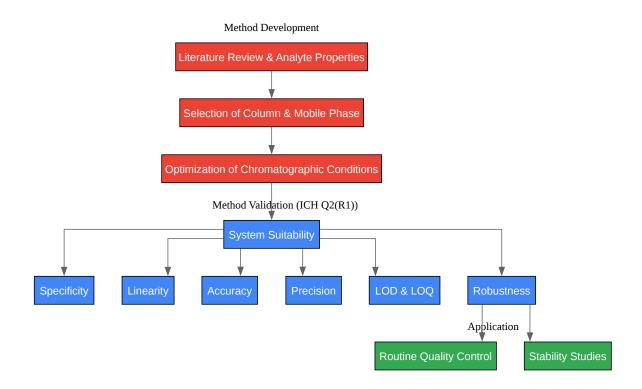
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Caption: Experimental workflow for the HPLC analysis of Nicospan.

Signaling Pathway (Logical Relationship)



The following diagram illustrates the logical relationship for method development and validation.



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Caption: Logical flow for HPLC method development and validation.

Conclusion



The described RP-HPLC method provides a framework for the accurate and reliable simultaneous quantification of Niacin and Laropiprant in **Nicospan** tablets. The method is based on established principles and can be validated according to ICH guidelines to ensure its suitability for its intended purpose in a pharmaceutical quality control environment. The provided experimental details and performance characteristics will aid researchers and analysts in implementing this method for routine analysis and stability testing of **Nicospan**.

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